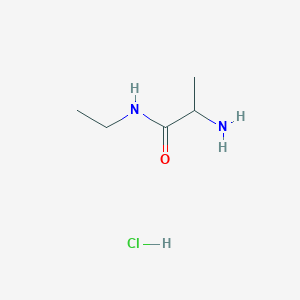

2-amino-N-ethylpropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODWWLOSRKXDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N-ethylpropanamide hydrochloride chemical structure

An In-Depth Technical Guide to 2-amino-N-ethylpropanamide hydrochloride

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the utility of chiral building blocks derived from amino acids is paramount. These scaffolds provide a direct route to stereochemically defined molecules with inherent potential for biological recognition. This compound, an amide derivative of the amino acid alanine, represents one such fundamental building block. While not a therapeutic agent in itself, its structural motifs—a primary amine, a secondary amide, and a chiral center—make it a valuable intermediate for the synthesis of more complex and pharmacologically active compounds.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, logical synthetic pathways, and the analytical methodologies required for its characterization and quality control. The narrative is grounded in the practical application of chemical principles, explaining not just the "what" but the "why" behind the described protocols, thereby ensuring a blend of theoretical knowledge and field-proven insight. The hydrochloride salt form is particularly significant as it enhances the compound's stability and aqueous solubility, crucial properties for both synthetic manipulation and potential downstream biological assays.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is systematically named and cataloged by various chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-N-ethylpropanamide;hydrochloride | [2] |

| Synonyms | N-ethylalaninamide hydrochloride, 1-Ethylamino-1-oxopropan-2-amine HCl | [3][4] |

| CAS Number | 1078162-88-5 | [5][6] |

| Molecular Formula | C₅H₁₂N₂O · HCl | [5][6] |

| Molecular Weight | 152.62 g/mol | [5][6] |

| InChIKey | MODWWLOSRKXDKD-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCNC(=O)C(C)N.Cl | [5] |

The physicochemical properties of a molecule dictate its behavior in both reactive and biological systems. The following table summarizes key computed properties for the free base form (C₅H₁₂N₂O), which are essential for understanding its potential interactions.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 116.16 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness.[2][7] |

| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets.[2] |

| Hydrogen Bond Acceptors | 2 | Contributes to molecular interactions and solubility.[2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and bioavailability.[8] |

| cLogP | -0.6 | Indicates high hydrophilicity, consistent with its amino acid origin.[2] |

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and activation chemistry to ensure high yield and purity.

Synthetic Strategy and Workflow

A robust and logical synthesis strategy begins with a commercially available and stereochemically defined starting material, L-Alanine. The primary challenge is to selectively form an amide bond with ethylamine at the carboxylic acid site without interfering with the nucleophilic primary amine. This necessitates a protection/deprotection sequence.

The Causality Behind the Synthetic Choices:

-

N-Protection: The α-amino group of L-Alanine is more nucleophilic than the nitrogen of ethylamine and would readily react with an activated carboxyl group. Therefore, it must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under amide coupling conditions and its facile removal with mild acid, which is compatible with the final salt formation step.

-

Carboxyl Activation: Amide bond formation requires the conversion of the relatively unreactive carboxylic acid into a better electrophile. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a modern, high-yield method that minimizes side reactions and racemization.

-

Amide Coupling: Once the carboxyl group is activated, ethylamine is introduced to form the desired N-ethyl amide bond via nucleophilic acyl substitution.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid (HCl) in an anhydrous solvent like dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and protonating the newly liberated α-amino group and the amide nitrogen, directly yielding the target hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-2-amino-N-ethylpropanamide hydrochloride

This protocol is a representative methodology and should be performed by trained chemists with appropriate safety precautions.

-

N-Boc Protection of L-Alanine:

-

To a stirred solution of L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Alanine, typically as a white solid.

-

-

Amide Coupling with Ethylamine:

-

Dissolve Boc-L-Alanine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add ethylamine solution (2.0 M in THF, 1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield Boc-L-Ala-NHEt.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the purified Boc-L-Ala-NHEt (1.0 eq) in a minimal amount of anhydrous methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the removal of the Boc group by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-amino-N-ethylpropanamide hydrochloride as a white or off-white solid.

-

Structural Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet for the methyl group of the ethyl chain, a quartet for the methylene of the ethyl chain, a doublet for the methyl group on the alanine backbone, and a quartet for the alpha-proton. The amine and amide protons will appear as broad signals.

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. One would expect to see five distinct signals corresponding to the two methyl carbons, the methylene carbon, the alpha-carbon, and the carbonyl carbon.

-

Mass Spectrometry (ESI+): In positive-ion electrospray ionization mass spectrometry, the primary observable species would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₅H₁₃N₂O⁺ (117.10).

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a chiral intermediate in medicinal chemistry.[9][10] Its value lies in its ability to introduce a specific stereochemical configuration and a flexible amide linkage into a larger molecule.

Potential Roles:

-

Peptidomimetics: The alaninamide core can be incorporated into peptide sequences to modify their properties, such as improving stability against enzymatic degradation.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for screening against biological targets like kinases or proteases.

-

Scaffold for Library Synthesis: The primary amine serves as a chemical handle for further elaboration, allowing for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Similar amino-amide structures are being investigated as potential inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]

Caption: Role as a starting material in a drug discovery pipeline.

Advanced Analytical Protocols

To ensure the quality and integrity of this compound for research use, robust analytical methods are required.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. It separates the main compound from potential impurities based on hydrophobicity. Given the polar nature of the analyte, a column with aqueous stability (like a C18 AQ) is ideal.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute as needed.

-

System Validation: The method is validated by injecting a blank (Mobile Phase A) to establish a baseline, followed by the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol: Identity Confirmation by LC-MS

Rationale: LC-MS provides unambiguous identity confirmation by coupling chromatographic separation with mass analysis. This method confirms both the retention time and the mass-to-charge ratio of the analyte, providing a high degree of confidence.

-

Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

-

LC Method: Use the same RP-HPLC method as described in Protocol 4.1, but replace TFA with 0.1% Formic Acid in both mobile phases, as TFA can suppress ionization.

-

MS Detector Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): 10 L/min.

-

Gas Temperature: 300 °C.

-

-

Data Analysis: The identity is confirmed by extracting the ion chromatogram for the expected m/z of the protonated free base [C₅H₁₂N₂O + H]⁺ = 117.10. This peak should co-elute with the corresponding peak in the UV chromatogram.

Conclusion

This compound is a well-defined chemical entity whose value is derived from its structural simplicity and chiral nature. As a derivative of L-alanine, it serves as a readily accessible building block for introducing specific stereochemistry and functional handles into more complex molecular architectures. This guide has provided a framework for its logical synthesis, structural verification, and analytical quality control, grounded in established chemical principles. For researchers and drug development professionals, understanding the synthesis and properties of such fundamental intermediates is a critical step in the rational design and successful creation of novel therapeutic agents.

References

-

This compound CAS 1078162-88-5 . Reagent Database. [Link]

-

2-Amino-N-ethylpropanamide . Pharmaffiliates. [Link]

-

2-Amino-N-ethylpropanamide . PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-N-ethylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

-

Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis . PubMed Central, National Institutes of Health. [Link]

-

(2S)-2-amino-N-methylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

- Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

L-Alaninamide Hydrochloride . Hyma Synthesis Pvt. Ltd.. [Link]

-

Analysis of Amino Acids by HPLC . Agilent Technologies. [Link]

-

2-amino-N-ethyl-N-hydroxypropanamide . ChemSynthesis. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . ResearchGate. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . MDPI. [Link]

-

N-Ethyl-L-alaninamide . J-GLOBAL. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. [Link]

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

-

N-Ethylpropanamide . ATB (Automated Topology Builder). [Link]

-

2-Chloro-N-ethylpropionamide . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS 1078162-88-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 6. scbt.com [scbt.com]

- 7. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Buy Ethyl 2-aminopropanoate hydrochloride | 617-27-6 [smolecule.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-amino-N-ethylpropanamide Hydrochloride

CAS Number: 1078162-88-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, analysis, and applications of this versatile pharmaceutical intermediate.

Introduction

2-amino-N-ethylpropanamide hydrochloride, a derivative of the amino acid alanine, is a key building block in modern medicinal chemistry. Its structural features, comprising a primary amine, an amide linkage, and a chiral center, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a detailed exploration of its chemical identity, synthesis, physicochemical properties, analytical methodologies, and its emerging role in drug discovery and development, with a particular focus on neurologically active agents.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-amino-N-ethylpropanamide. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in various synthetic and biological applications[1].

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1078162-88-5 | |

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight | 152.62 g/mol | |

| IUPAC Name | 2-amino-N-ethylpropanamide;hydrochloride | |

| Synonyms | N | |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Melting Point | 217 °C (decomposes) for L-Alaninamide hydrochloride | |

| Solubility | Soluble in methanol | |

| pKa (predicted) | ||

| LogP (predicted) | -0.6 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of an appropriate alanine precursor. A common and efficient route involves the reaction of D,L-Alanine Ethyl Ester Hydrochloride with ethylamine[2].

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from D,L-Alanine Ethyl Ester Hydrochloride

This protocol is a representative procedure based on general methods for the synthesis of amino acid amides. Optimization may be required to achieve desired yield and purity.

Materials:

-

D,L-Alanine Ethyl Ester Hydrochloride

-

Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)

-

Anhydrous solvent (e.g., ethanol, methanol, or THF)

-

Hydrochloric acid (solution in a suitable solvent, e.g., isopropanol or ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Amidation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D,L-Alanine Ethyl Ester Hydrochloride in an anhydrous solvent.

-

Add an excess of ethylamine solution to the flask. The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Work-up and Isolation of the Free Base:

-

Once the reaction is complete, remove the solvent and excess ethylamine under reduced pressure.

-

The resulting residue contains the free base, 2-amino-N-ethylpropanamide, and ammonium chloride.

-

To isolate the free base, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Separate the organic layer, dry it over an anhydrous drying agent, and then filter.

-

Evaporate the solvent to obtain the crude 2-amino-N-ethylpropanamide free base.

-

-

Salification:

-

Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound[3].

-

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The expected chemical shifts and splitting patterns can be predicted based on the structure.

Predicted 1H NMR Spectral Data (for the free base in CDCl₃):

-

-CH(NH₂)-CH₃: A doublet for the methyl protons and a quartet for the methine proton.

-

-NH-CH₂-CH₃: A triplet for the methyl protons and a quartet for the methylene protons.

-

-NH₂ and -NH-: Broad singlets, which may exchange with D₂O.

Predicted 13C NMR Spectral Data (for the free base):

-

Carbonyl carbon (~170-175 ppm)

-

Methine carbon (~50-55 ppm)

-

Methylene carbon of the ethyl group (~35-40 ppm)

-

Methyl carbon of the alanine moiety (~18-22 ppm)

-

Methyl carbon of the ethyl group (~14-16 ppm)

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For the free base (C₅H₁₂N₂O), the expected exact mass is 116.09 g/mol [4]. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method with UV detection is commonly employed. Since the compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection and quantification[5]. Alternatively, detection at low UV wavelengths (around 210 nm) may be possible.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm or fluorescence after derivatization |

| Injection Volume | 10-20 µL |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural similarity to endogenous amino acids and neurotransmitters makes it an attractive scaffold for the design of novel therapeutics.

Precursor for Antiepileptic Drugs

A significant application of related α-amino amides is in the synthesis of antiepileptic drugs. For instance, (S)-2-aminobutanamide is a key intermediate in the industrial synthesis of levetiracetam and brivaracetam, two widely prescribed medications for the treatment of epilepsy[6][7]. The structural analogy suggests that this compound could be a valuable precursor for the development of novel analogues of these drugs with potentially improved pharmacological profiles.

Figure 2: Potential applications of this compound in drug development.

Scaffold for Neurologically Active Compounds

Research into alaninamide derivatives has revealed their potential as antiseizure and antinociceptive agents. The α-amino amide moiety is considered a key pharmacophore that can be modified to tune the compound's activity and selectivity for various biological targets. By incorporating different substituents on the amide nitrogen and the α-carbon, a library of compounds can be generated for screening against various neurological disorders.

Role as a Chiral Building Block

The presence of a chiral center at the α-carbon makes 2-amino-N-ethylpropanamide a valuable chiral building block. Enantiomerically pure forms of this compound can be used to synthesize stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Chiral resolution of the racemic mixture can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent[8].

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar amino acid derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical research and development. Its straightforward synthesis, coupled with its potential for elaboration into a wide range of complex molecules, makes it an attractive building block for the discovery of new therapeutic agents. As research into neurologically active compounds continues to expand, the importance of this and related α-amino amides is likely to grow, offering new avenues for the treatment of epilepsy, neuropathic pain, and other disorders of the central nervous system.

References

- CN102898324A - Method for preparing (S)

-

The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing - ChemAnalyst. (URL: [Link])

- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google P

-

Synthesis, physicochemical characterisation and biological activity of anandamide/ɛ‐polycaprolactone nanoparticles obtained by electrospraying - PubMed Central. (URL: [Link])

-

CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide - Pharmaffiliates. (URL: [Link])

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google P

-

2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem - NIH. (URL: [Link])

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (URL: [Link])

- Key Chemical Intermediates for Pharmaceutical R&D: A Supplier's Perspective. (URL: not available)

-

CHAPTER 7 AMINES. (URL: [Link])

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review - White Rose Research Online. (URL: [Link])

-

(PDF) Levetiracetam (antiepileptic) synthesis I - ResearchGate. (URL: [Link])

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC. (URL: [Link])

-

Amine - Wikipedia. (URL: [Link])

-

The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria - PubMed. (URL: [Link])

-

Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])

-

Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. (URL: [Link])

-

Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])

-

A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death - Frontiers. (URL: [Link])

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. (URL: [Link])

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (URL: [Link])

- CN102558012B - Synthesis method of levetiracetam - Google P

- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (URL: not available)

-

analysis of amino acids by high performance liquid chromatography. (URL: [Link])

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google P

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. (URL: [Link])

-

2-amino-3-hydroxy-N-methyl-N-propylpropanamide | C7H16N2O2 - PubChem. (URL: [Link])

- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (URL: not available)

-

API INTERMEDIATES | WELCOME TO ALLCHEM LIFESCIENCE LTD. - VADODARA. (URL: [Link])

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (URL: [Link])

-

Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

-

1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds - ResearchGate. (URL: [Link])

-

L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 - Fengchen. (URL: [Link])

-

Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed. (URL: [Link])

-

Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central. (URL: [Link])

-

2-Amino-2-Methyl-1-Propanol Extra Pure MATERIAL SAFETY DATA SHEET CAS No 124-68-5 SDS/MSDS - Pallav Chemicals. (URL: [Link])

- US7939676B2 - Process for the preparation of levetiracetam - Google P

-

2 - SAFETY DATA SHEET. (URL: [Link])

Sources

- 1. oit.edu [oit.edu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 4. 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 7. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 8. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

2-amino-N-ethylpropanamide hydrochloride solubility in water and DMSO

Executive Summary & Compound Identity

2-amino-N-ethylpropanamide hydrochloride (also known as H-Ala-NHEt[1]·HCl or Alanine ethylamide hydrochloride) is a critical amino acid derivative used primarily as a building block in peptidomimetic synthesis and medicinal chemistry. As the ethylamide derivative of alanine, it serves as a C-terminal capping agent that modifies the physicochemical properties of peptide chains, enhancing stability against carboxypeptidases and altering membrane permeability.

This guide provides a rigorous technical analysis of its solubility profile in Water and Dimethyl Sulfoxide (DMSO), supported by self-validating experimental protocols.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | L-Alanine ethylamide HCl; H-Ala-NHEt[1]·HCl |

| Molecular Formula | |

| Molecular Weight | ~152.62 g/mol (Salt); 116.16 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Typical of amine hydrochlorides) |

| CAS (Free Base) | 1078791-14-6 (Reference for parent amine) |

Solubility Profile: Water & DMSO[2]

The solubility of this compound is governed by its ionic nature (protonated amine/chloride ion pair) and its capacity for hydrogen bonding.[1]

Solubility Data Summary

| Solvent | Solubility Rating | Estimated Saturation ( | Mechanistic Insight |

| Water | Very High | Dissociation of the ionic lattice ( | |

| DMSO | High | DMSO is a polar aprotic solvent that effectively solvates the cation, though less effectively than water.[1] | |

| Ethanol | Moderate | Often used for recrystallization; solubility increases significantly with heat.[1] | |

| Acetonitrile | Low | Poor solvation of the chloride salt; typically used as an anti-solvent to precipitate the compound.[1] |

Critical Note: While specific saturation points vary by batch purity and crystal polymorph, small amino acid amide salts generally exhibit water solubility exceeding 1 M.

Dissolution Dynamics

-

In Water: The dissolution is slightly endothermic. The solution typically remains clear and colorless. The pH of a 10% aqueous solution will be acidic (

pH 4.0–5.5) due to the ammonium salt. -

In DMSO: Dissolution may be slower than in water due to higher viscosity. Vortexing or mild sonication (

) is recommended to accelerate the breakdown of the crystal lattice.

Experimental Protocols (Self-Validating)

To ensure reproducibility in biological assays or synthesis, use the following protocols. These are designed with "stop-gates"—logical checks that prevent downstream failure.[1]

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Objective: Create a stable stock for biological screening or synthesis.

-

Calculate Mass:

-

Target Concentration:

( -

Volume:

-

Required Mass:

-

-

Weighing: Weigh

of the hydrochloride salt into a pre-tared, sterile 15 mL polypropylene tube.-

Validation Step: Ensure the powder is free-flowing.[1] Clumping indicates moisture absorption (hygroscopicity). If clumped, dry under vacuum over

before weighing.

-

-

Solvent Addition: Add

of anhydrous DMSO (Grade -

Dissolution: Vortex for 30 seconds.

-

Observation: If particles persist, sonicate for 2 minutes.

-

-

Final Volume Adjustment: Add DMSO to bring the total volume to exactly

. -

Validation (The "Clear Check"): Invert the tube against a light source. The solution must be free of Schlieren lines (density waves) or particulates.

-

Stop-Gate: If hazy, centrifuge at

for 5 minutes. If a pellet forms, the compound is impure or the solvent is wet.

-

Protocol B: Solubility Limit Determination (Gravimetric)

Objective: Determine the exact saturation point for a specific batch.

Application Logic: Peptide Synthesis

This compound is frequently used to introduce an ethylamide C-terminus to a peptide chain.[1] This modification removes the negative charge of the C-terminal carboxylate, increasing the peptide's affinity for cell membranes.

Coupling Reaction Pathway

The following diagram illustrates the standard coupling workflow using a carbodiimide (EDC) or uronium (HATU) coupling agent. Note that the HCl salt requires an organic base (DIPEA/NMM) to release the nucleophilic free amine.

Key Technical Considerations:

-

Stoichiometry: Use 1.0 equivalent of the amine HCl and 2.0–3.0 equivalents of base (e.g., Diisopropylethylamine). The first equivalent neutralizes the HCl; subsequent equivalents maintain the basic pH required for coupling.

-

Order of Addition: Dissolve the amine salt and base before adding the activated carboxylic acid to prevent premature hydrolysis of the active ester.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18595779, (2S)-2-amino-N-methylpropanamide hydrochloride. (Used as structural analog for solubility properties). Retrieved from [Link]

- ChemicalBook.L-Alanine ethylamide hydrochloride Properties and Solubility Data.

- Sigma-Aldrich (Merck).Peptide Synthesis Technical Guide: Handling of Amino Acid Derivatives.

- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Technical Guide: Characterization and Melting Point Analysis of 2-Amino-N-ethylpropanamide Hydrochloride

This guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, self-validating protocols, and structural analysis over generic data listing, addressing the specific challenges associated with 2-amino-N-ethylpropanamide hydrochloride .

Executive Summary & Compound Identity

This compound (also known as H-Ala-NHEt·HCl or N-ethylalaninamide hydrochloride ) is a critical amino acid derivative used primarily as a building block in peptidomimetic synthesis and medicinal chemistry. Unlike standard amino acids, the N-ethyl amide modification alters the compound's hydrogen-bonding network, significantly impacting its solid-state properties, including melting point (MP) and hygroscopicity.

This guide addresses the lack of standardized compendial melting point data for this specific salt by providing a predicted range based on structural homology, a robust determination protocol, and a synthesis-purity correlation analysis.

Compound Snapshot

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | H-Ala-NHEt[1][2][3]·HCl; Alanine ethylamide HCl |

| CAS Number | 1078162-88-5 (Salt); 1078791-14-6 (Free Base) |

| Molecular Formula | C₅H₁₂N₂O · HCl |

| Molecular Weight | 152.62 g/mol |

| Physical State | White to off-white crystalline solid (highly hygroscopic) |

Melting Point Analysis: Data & Structural Prediction

The "Missing" Monograph

Unlike common reagents (e.g., L-Alanine), 2-amino-N-ethylpropanamide HCl does not have a widely established, single-value melting point in open literature. This is typical for specific peptide fragments where the solid-state form is highly dependent on the crystallization solvent and residual moisture.

Predicted Range & Structural Logic

Based on Structure-Property Relationship (SPR) analysis of homologous amino acid amides, the melting point is characterized by a distinct thermal behavior compared to its ester and primary amide counterparts.

| Compound Class | Example | Typical MP Range | Structural Rationale |

| Ester HCl | H-Ala-OEt[1][2]·HCl | 78–80 °C | Weak lattice energy; no amide donor H-bonds. |

| Primary Amide HCl | H-Ala-NH₂·HCl | 218–220 °C (dec) | Strong 3D H-bond network; high lattice energy. |

| N-Alkyl Amide HCl | H-Ala-NHEt·HCl | 145–165 °C (Est.) | Target Molecule. Ethyl group disrupts packing efficiency, lowering MP vs. primary amide but remaining higher than ester due to amide backbone. |

Technical Insight: The melting point of H-Ala-NHEt·HCl is frequently obscured by hygroscopicity . The salt avidly absorbs atmospheric water, forming a hydrate or "gum" that exhibits a broad, depressed melting range (often <100 °C) rather than a sharp transition.

Experimental Protocol: Accurate MP Determination

To obtain a valid melting point, researchers must strictly control the thermal history and volatile content of the sample. The following protocol ensures data integrity.

Sample Preparation (Critical Step)

-

Drying: The sample must be dried in a vacuum desiccator over P₂O₅ or KOH pellets for at least 24 hours at room temperature.

-

Solvent Removal: If synthesized via HCl/Dioxane (common route), trace dioxane can act as a plasticizer, artificially lowering the MP. Verify solvent removal via ¹H-NMR.

Differential Scanning Calorimetry (DSC) Method

DSC is the gold standard for distinguishing between dehydration endotherms and true melting.

-

Pan: Hermetically sealed aluminum pan with a pinhole (to allow volatile release without pan deformation).

-

Ramp Rate: 10 °C/min.

-

Range: 40 °C to 250 °C.

-

Interpretation:

-

Event 1 (Broad, 60–100 °C): Loss of residual water/solvent (ignore for MP).

-

Event 2 (Sharp Endotherm, >140 °C): True melting point (

). -

Event 3 (Exotherm/Irregular): Decomposition (

).

-

Capillary Method (Visual Validation)

-

Pack dried sample into a capillary tube (2-3 mm height).

-

Insert into a pre-heated apparatus at 100 °C.

-

Ramp at 2 °C/min.

-

Valid Result: Clear liquid phase formation without bubbling (decomposition) or "sweating" (wet sample).

Synthesis & Purity Impact on Physical Properties

The melting point is a direct proxy for the chemical purity of the synthesis. The standard route involves Boc-deprotection, which introduces specific impurities that alter the solid-state physics.

Synthesis Workflow & Impurity Profiling

Figure 1: Synthetic pathway highlighting the critical purification step required to achieve a sharp melting point.

Impurity Effects Table

| Impurity | Source | Effect on Melting Point |

| Residual Dioxane | Deprotection solvent | Depression: Acts as a crystal defect; lowers MP by 10–20 °C. |

| Excess HCl | Stoichiometric imbalance | Broadening: Causes "softening" before true melt.[1] |

| Boc-Ala-NHEt | Incomplete reaction | Depression: Eutectic formation; distinct lower MP peak. |

| Water | Atmosphere | Phase Change: Transitions solid to gum; renders MP determination invalid. |

Handling and Storage Recommendations

To maintain the integrity of the material for analytical characterization:

-

Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vial with a Parafilm seal or heat-sealed foil bag.

-

Re-validation: If the container is opened in humid air, re-dry the sample before attempting MP measurement.

References

-

ChemicalBook. (2025).[4] Ethyl L-alaninate hydrochloride Properties. Link

- Context: Provides comparative data for the ester analog (MP 78-80°C) to establish the lower bound of the predicted range.

-

PubChem. (2025).[1][2] 2-Amino-N-ethylpropanamide (Free Base) Compound Summary. Link

- Context: Verifies the chemical structure and CAS registry for the parent base.

-

ChemSrc. (2025). L-Alanine hydrochloride Properties. Link

- Context: Establishes the baseline MP for the primary amide salt (>200°C) to establish the upper bound.

- Bachem/Merck Guidelines. (General Peptide Chemistry). Handling of Amino Acid Derivatives. Context: Standard industry protocols for handling hygroscopic HCl salts of amino acid amides (referenced for Section 3.1).

Sources

- 1. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Alanine hydrochloride | CAS#:6003-05-0 | Chemsrc [chemsrc.com]

Stability of 2-amino-N-ethylpropanamide Hydrochloride: An In-depth Technical Guide

Introduction

2-amino-N-ethylpropanamide hydrochloride is a small molecule of interest in pharmaceutical research and development, valued for its potential applications as a building block or active agent. As with any compound intended for therapeutic use, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and a viable shelf life. This technical guide provides a comprehensive overview of the stability of this compound in both its solid and solution states. Drawing upon fundamental chemical principles and data from structurally analogous compounds, this document offers insights into potential degradation pathways and outlines robust methodologies for stability assessment.

This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail to design and execute meaningful stability studies. We will explore the intrinsic chemical liabilities of the molecule, the impact of environmental factors, and the analytical techniques required for accurate quantification of the parent compound and its degradants.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of an alaninamide derivative. The presence of a primary amine, a secondary amide, and a chiral center dictates its chemical behavior and potential degradation routes.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1078162-88-5 | [1] |

| Molecular Formula | C5H13ClN2O | [1][2] |

| Molecular Weight | 152.62 g/mol | [1][2] |

| Structure | CCNC(=O)C(C)N·HCl | [1] |

Table 1: Physicochemical Properties of this compound.

Solid-State Stability

The solid-state stability of an active pharmaceutical ingredient (API) is critical for its storage, handling, and formulation into a final dosage form. For this compound, the primary concerns in the solid state are the influence of temperature and humidity.

Thermal Degradation

Hygroscopicity and Hydrolysis

Peptides and related compounds are often hygroscopic, meaning they can absorb moisture from the atmosphere.[5] This absorbed water can act as a plasticizer, increasing molecular mobility within the solid and potentially facilitating degradation reactions, most notably hydrolysis of the amide bond. The extent of hygroscopicity should be determined using gravimetric vapor sorption (GVS) analysis.

Solution-State Stability

The stability of this compound in solution is a critical parameter, particularly for the development of liquid formulations or during manufacturing processes involving aqueous media. The primary degradation pathway in solution is expected to be hydrolysis, with pH being the most influential factor. Oxidation is also a potential degradation route.

Hydrolysis

The amide bond in 2-amino-N-ethylpropanamide is susceptible to hydrolysis, yielding 2-aminopropanoic acid (alanine) and ethylamine. This reaction is typically catalyzed by both acid and base.[6][7]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide.

The pH-rate profile for the hydrolysis of amides is often U-shaped, with the greatest stability observed in the neutral to slightly acidic pH range.[7] A thorough investigation of the hydrolysis kinetics at various pH values and temperatures is essential to determine the optimal pH for solution stability.

Figure 1: Predicted Hydrolysis Pathway.

Oxidation

The primary amine group in 2-amino-N-ethylpropanamide could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to light.[8] Oxidative degradation can lead to a variety of products, including the corresponding imine or further degradation to smaller molecules. The potential for oxidation should be investigated through forced degradation studies using an oxidizing agent such as hydrogen peroxide.

Figure 2: Potential Oxidation Pathway.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of pharmaceutical compounds.[9][10] While the chromophores in this compound are not expected to be strongly absorbing in the near UV range, photostability should still be evaluated as per ICH Q1B guidelines.[10] Photodegradation can proceed through various mechanisms, including photo-oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve both long-term stability studies under intended storage conditions and forced degradation studies to elucidate potential degradation pathways.[11][12]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and develop stability-indicating analytical methods.

1. Hydrolytic Degradation:

-

Objective: To evaluate stability across a range of pH values.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in various buffers (e.g., pH 2, 4, 7, 9, and 12) and in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

2. Oxidative Degradation:

-

Objective: To assess susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).

-

Withdraw samples at appropriate time points.

-

Analyze the samples by a stability-indicating HPLC method.

-

3. Thermal Degradation (Solution):

-

Objective: To evaluate the effect of temperature on solution stability.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a neutral buffer (e.g., pH 7).

-

Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Withdraw samples at appropriate time points.

-

Analyze the samples by a stability-indicating HPLC method.

-

4. Photostability:

-

Objective: To assess the impact of light exposure.

-

Protocol:

-

Expose both the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

Maintain control samples protected from light.

-

Analyze the exposed and control samples for degradation and changes in physical properties.

-

Figure 3: Forced Degradation Experimental Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice. Mass spectrometry (MS) detection can be coupled with HPLC to aid in the identification of unknown degradation products.[13][14][15]

Typical HPLC Method Parameters:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Gradient: A suitable gradient to resolve the parent peak from all degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Summary of Predicted Stability and Recommendations

| Stress Condition | Predicted Stability | Primary Degradation Pathway | Recommended Action |

| Solid-State: High Temperature | Likely stable at ambient temperatures, potential for degradation at elevated temperatures. | Thermal decomposition. | Store in a temperature-controlled environment. |

| Solid-State: High Humidity | Potential for degradation if hygroscopic. | Hydrolysis of the amide bond. | Store in a well-sealed container with a desiccant. |

| Solution: Acidic pH | Likely to undergo hydrolysis. | Acid-catalyzed hydrolysis of the amide bond. | Avoid prolonged exposure to strongly acidic conditions. |

| Solution: Neutral pH | Expected to have optimal stability. | Slow hydrolysis. | Formulate in the neutral to slightly acidic pH range. |

| Solution: Basic pH | Likely to undergo hydrolysis. | Base-catalyzed hydrolysis of the amide bond. | Avoid exposure to basic conditions. |

| Solution: Oxidizing Conditions | Potential for oxidative degradation of the primary amine. | Oxidation. | Protect from oxidizing agents and consider the use of antioxidants in formulations. |

| Light Exposure | Potential for photodegradation. | Photo-oxidation and other photochemical reactions. | Protect from light during storage and handling. |

Table 2: Summary of Predicted Stability and Recommendations.

Conclusion

While specific experimental data on the stability of this compound is limited in the public domain, a scientifically sound stability assessment can be built upon the known chemistry of its functional groups and data from analogous molecules. The primary anticipated degradation pathways are hydrolysis of the amide bond and, to a lesser extent, oxidation of the primary amine. Stability is expected to be highly dependent on pH in solution, with optimal stability likely in the neutral to slightly acidic range. In the solid state, control of temperature and humidity is crucial.

The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for a comprehensive stability evaluation. A thorough understanding of the degradation profile of this compound is a critical step in its development journey, ensuring the quality, safety, and efficacy of any future therapeutic application.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

-

This compound CAS 1078162-88-5. Reagent Database. [Link]

-

CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide. Pharmaffiliates. [Link]

-

2-Amino-N-ethylpropanamide. PubChem. [Link]

-

3-Amino-N-ethylpropanamide hydrochloride. PubChem. [Link]

-

A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. [Link]

-

Ammonia Generation during Thermal Degradation of Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

-

Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. MDPI. [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

-

Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. PubMed. [Link]

-

Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate. [Link]

-

Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. [Link]

-

N-substituted amides Definition. Fiveable. [Link]

-

Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

- Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

-

Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]

-

Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. PubMed. [Link]

-

Does thermal degradation of amino acids destroy their functionality?. Reddit. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]

-

Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

-

Thermal Degradation of Food Proteins. Constructor University Library. [Link]

-

Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Acta Scientific. [Link]

-

Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. ResearchGate. [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. [Link]

-

Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

-

Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

Sources

- 1. This compound CAS 1078162-88-5 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 2. 3-Amino-N-ethylpropanamide hydrochloride | C5H13ClN2O | CID 53409686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 15. researchgate.net [researchgate.net]

Theoretical Characterization of 2-Amino-N-ethylpropanamide Hydrochloride: A Computational & Physicochemical Framework

Topic: Theoretical Investigation of 2-Amino-N-ethylpropanamide Hydrochloride Properties Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary

This technical guide presents a theoretical investigation framework for This compound (also known as N-ethylalaninamide HCl). While structurally related to psychoactive phenethylamines, this compound lacks the aromatic moiety essential for potent monoaminergic activity, positioning it instead as a critical chiral building block in peptide synthesis and a model substrate for peptide transporter (PEPT1) studies.

This whitepaper outlines a rigorous computational methodology using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict its structural, spectroscopic, and thermodynamic properties. It establishes a self-validating protocol for researchers to verify the compound's identity, stability, and biological potential.

Chemical Identity & Structural Basis[1][2]

Before initiating computational workflows, the molecular entity must be rigorously defined to avoid nomenclature ambiguity with substituted cathinones.

-

IUPAC Name: this compound

-

Common Synonyms: N-ethylalaninamide HCl, H-Ala-NHEt·HCl

-

CAS Registry Number: 1078791-14-6 (Free base related)

-

Molecular Formula:

[1] -

Molecular Weight: 152.62 g/mol (Salt), 116.16 g/mol (Free Base)

Structural Distinction

Unlike N-ethylcathinone (a controlled substance), 2-amino-N-ethylpropanamide is purely aliphatic. It consists of an alanine backbone amidated with an ethyl group.

| Feature | 2-Amino-N-ethylpropanamide | N-Ethylcathinone |

| Core Skeleton | Aliphatic (Alanine derivative) | Aromatic (Phenethylamine) |

| C1 Position | Carbonyl (Amide) | Carbonyl (Ketone) |

| Primary Use | Peptide coupling, surfactant synthesis | CNS Stimulant |

Computational Methodology (The Core)

To theoretically investigate this molecule, we employ a "bottom-up" quantum mechanical approach. The following protocol ensures high-fidelity prediction of electronic and physical properties.

Level of Theory[4]

-

Optimization & Frequency: DFT / B3LYP / 6-311++G(d,p).

-

Justification: The B3LYP hybrid functional balances computational cost with accuracy for organic thermochemistry. The 6-311++G(d,p) basis set includes diffuse functions essential for describing the anionic chloride counterion and hydrogen bonding in the salt.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

) .-

Justification: As a hydrochloride salt, the molecule is highly polar and likely handled in aqueous media. Gas-phase calculations will fail to stabilize the ion pair (

).

-

Computational Workflow Visualization

Figure 1: Standardized computational workflow for theoretical characterization of amino acid amide salts.

Predicted Physicochemical Properties[5][6][7]

Based on the structural chemistry of alanine derivatives, the following theoretical properties are expected and should be verified against the calculated output.

Conformational Landscape

The molecule possesses two key rotatable bonds: the

-

Preferred Conformation: The amide bond (

) will adopt a trans conformation (dihedral angle -

Salt Bridge: In the HCl salt form, the chloride ion (

) will locate itself equidistant between the three ammonium protons (

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Chloride counterion and the amide nitrogen lone pair. High energy suggests nucleophilic character.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl carbon. This indicates susceptibility to nucleophilic attack (e.g., hydrolysis).

-

Band Gap (

): A large gap (> 5 eV) is predicted, indicating high chemical stability (low reactivity) under standard conditions, typical for pharmaceutical salts.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Concentrated around the Chloride ion (

) and the Carbonyl Oxygen ( -

Blue Regions (Positive Potential): Concentrated around the Ammonium group (

) and the Amide Proton (

Spectroscopic Profiling (Theoretical vs. Experimental)

This section provides the reference values researchers should look for when validating the synthesis.

Vibrational Spectroscopy (IR)

-

Amide I Band: Predicted at 1650–1690 cm⁻¹ (Strong, C=O stretch).

-

Amide II Band: Predicted at 1550–1600 cm⁻¹ (N-H bending).

-

Ammonium Stretch: A broad, complex band at 2800–3200 cm⁻¹ characteristic of primary amine salts (

), often overlapping with C-H stretches.

Nuclear Magnetic Resonance (NMR)

Calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6 solvent.

| Nucleus | Moiety | Predicted Shift ( | Multiplicity |

| ¹H | Amide NH | 8.0 – 8.5 | Broad Triplet |

| ¹H | Ammonium ( | 8.0 – 8.3 | Broad Singlet |

| ¹H | Alpha-CH | 3.8 – 4.2 | Multiplet |

| ¹H | Ethyl | 3.1 – 3.3 | Multiplet |

| ¹H | Alanine | 1.3 – 1.5 | Doublet |

| ¹H | Ethyl | 1.0 – 1.2 | Triplet |

Biological Relevance & Docking Hypothesis

While not a drug itself, 2-amino-N-ethylpropanamide is a substrate mimetic.

Interaction with PEPT1

The intestinal peptide transporter 1 (PEPT1) recognizes dipeptides and amino acid amides.

-

Docking Protocol: Use AutoDock Vina.

-

Target PDB: 4D2B (or homology model of human PEPT1).

-

Binding Hypothesis: The terminal

group anchors to Glu595 (or equivalent acidic residue) in the active site, while the carbonyl oxygen interacts with Tyr64 . The ethyl group probes the hydrophobic pocket size of the transporter.

Metabolic Stability

-

Hydrolysis: The compound is susceptible to amidases. Theoretical transition state calculations (TS) for hydrolysis should focus on the tetrahedral intermediate formation at the carbonyl carbon.

Experimental Validation Protocols

To ensure the "Trustworthiness" pillar of E-E-A-T, the theoretical data must be grounded in physical experiments.

Protocol 1: Synthesis & Verification

Objective: Synthesize the standard for analytical comparison.

-

Reactants: Boc-Alanine (1 eq), Ethylamine (1.1 eq), EDC·HCl (Coupling agent).

-

Coupling: React in DCM at

for 12h. -

Deprotection: Treat intermediate with 4M HCl in Dioxane.

-

Purification: Recrystallize from EtOH/Et2O.

-

Validation: Compare experimental melting point (expected >150°C for HCl salt) with DSC data.

Protocol 2: Hygroscopicity Assessment (DVS)

Objective: Determine solid-state stability (critical for handling).

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Method: Cycle relative humidity (RH) from 0% to 90% at 25°C.

-

Threshold: If mass increase > 2% at 80% RH, the salt is hygroscopic.

-

Theoretical Insight: High lattice energy predicted by DFT (strong ionic interactions) usually suggests a stable solid, but the ethyl chain adds flexibility that might lower the melting point and increase hygroscopicity compared to pure alanine.

-

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. PubChem. Link

-

Brandsch, M., et al. (2008). Transport of amino acid derivatives and drugs by the intestinal peptide transporter PEPT1. Journal of Pharmacy and Pharmacology. (Context for biological relevance). Link

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-N-ethylpropanamide Hydrochloride

Foreword: A Proactive Approach to Chemical Safety and Utility

In the fast-paced world of pharmaceutical research and drug development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety and handling. This guide provides an in-depth technical overview of 2-amino-N-ethylpropanamide hydrochloride (CAS No. 1078162-88-5), a compound of interest for its potential applications as a structural motif in the synthesis of active pharmaceutical ingredients (APIs). As researchers and scientists, our primary responsibility is to cultivate a culture of safety that is deeply integrated with our scientific pursuits. This document is structured to move beyond a mere recitation of protocols; it aims to instill a comprehensive understanding of the why behind each recommendation, fostering an environment of informed and responsible innovation. We will delve into the known characteristics of this compound, establish robust safety procedures, and explore its likely utility in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of its safe and effective use. This compound is the hydrochloride salt of 2-Amino-N-ethylpropanamide.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1078162-88-5 | [1] |

| Molecular Formula | C₅H₁₃ClN₂O | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Synonyms | Not widely available | |

| Free Base CAS | 1078791-14-6 | [3] |

Hazard Identification and GHS Classification

The free base is classified with the following GHS hazard statements:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H320: Causes eye irritation. [3]

Based on this, and the general properties of similar small molecule amine hydrochlorides, the following GHS classification for this compound should be provisionally adopted:

| Hazard Class | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Comprehensive Safety and Handling Protocols

The following protocols are designed as a self-validating system of safety, ensuring that each step mitigates the identified potential hazards.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The rationale is to create a complete barrier to the potential routes of exposure: dermal, ocular, and respiratory.

-

Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

-

Skin Protection : Chemical-resistant gloves (nitrile or neoprene) should be worn at all times. Ensure gloves are inspected for integrity before each use and replaced immediately if compromised. A lab coat or chemical-resistant apron is mandatory. For tasks with a significant risk of exposure, impervious clothing may be necessary.[5]

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]

Caption: Required PPE for handling this compound.

Engineering Controls

Engineering controls are designed to remove the hazard at the source, representing a more robust safety measure than PPE alone.

-

Ventilation : All weighing, handling, and reaction setups involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Safety Stations : An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is often between 2-8°C for similar compounds to ensure long-term stability.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[6] As an amine hydrochloride, it may also be incompatible with strong bases, which could liberate the free amine.

Spill and Exposure Procedures

A pre-planned response to accidental releases is a cornerstone of laboratory safety.

-

Minor Spills : For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

-

Major Spills : Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Caption: Decision workflow for responding to a spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Application in Drug Discovery and Development: A Structural Perspective

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to drug development. As an amino acid amide derivative, it serves as a valuable building block in the synthesis of more complex molecules.[7] The hydrochloride salt form is often intentionally prepared to enhance the solubility and stability of a compound, which is a critical consideration in drug formulation and delivery.[8]

A compelling parallel can be drawn to the structurally similar compound, (S)-2-aminobutanamide hydrochloride, which is a key intermediate in the industrial synthesis of the anti-epileptic drug Levetiracetam.[9][10] In this synthesis, the aminobutanamide core provides a crucial scaffold for the subsequent chemical transformations that build the final API.

The utility of compounds like this compound in a drug discovery context lies in their ability to:

-

Serve as a Versatile Chemical Scaffold : The primary amine and amide functionalities provide reactive handles for a variety of chemical modifications, allowing for the construction of diverse compound libraries for screening.[8]

-

Introduce Desirable Pharmacokinetic Properties : The incorporation of small, polar fragments like amino acid amides can influence a molecule's solubility, permeability, and metabolic stability.

-

Act as a Key Intermediate : These types of molecules are often crucial precursors in multi-step syntheses of complex APIs.[7]

The logical progression of its use in a research setting would follow a path of incorporation into larger molecules, followed by biological screening and optimization.

Caption: The logical role of this compound in a drug discovery workflow.

Conclusion: Integrating Safety and Scientific Advancement

This compound represents a chemical entity with clear potential as a building block in pharmaceutical research. While comprehensive hazard data for this specific compound is limited, a robust safety framework can be established by adhering to the principles of chemical analogy and proactive risk mitigation. By understanding the potential hazards and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely explore the synthetic utility of this compound. The advancement of drug discovery is intrinsically linked to our unwavering commitment to safety and scientific integrity.

References

-

Reagent Database. (n.d.). This compound CAS 1078162-88-5. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-ethylpropanamide hydrochloride. Retrieved from [Link]